molecular formula C20H26N2O2 B608043 Iboxygaine CAS No. 82-55-3

Iboxygaine

Cat. No. B608043
CAS RN: 82-55-3
M. Wt: 326.44
InChI Key: QLSITYRYHBQHBY-BFRPBLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iboxygaine is discontinued (DEA controlled substance). It is a natural psychoactive substance used to ease withdrawal and prevent cravings.

Scientific Research Applications

Neuropharmacological Effects

Research on iboxygaine, a derivative of ibogaine, has shown its impact on the brain's neurological pathways. A study by Singbartl, Zetler, and Schlosser (1973) found that iboxygaine, along with other indole alkaloids, induced tremor in mice when injected intracerebrally. This suggests a strong influence of its chemical structure on neuropharmacological activities, pointing to specific receptors in the brain affected by these compounds (Singbartl, Zetler, & Schlosser, 1973).

properties

CAS RN

82-55-3

Product Name

Iboxygaine

Molecular Formula

C20H26N2O2

Molecular Weight

326.44

IUPAC Name

(1S)-1-[(1R,15S,17R,18R)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl]ethanol

InChI

InChI=1S/C20H26N2O2/c1-11(23)15-7-12-8-17-19-14(5-6-22(10-12)20(15)17)16-9-13(24-2)3-4-18(16)21-19/h3-4,9,11-12,15,17,20-21,23H,5-8,10H2,1-2H3/t11-,12+,15-,17-,20-/m0/s1

InChI Key

QLSITYRYHBQHBY-BFRPBLBHSA-N

SMILES

CC(C1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Iboxygaine;  Kimvuline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iboxygaine
Reactant of Route 2
Iboxygaine
Reactant of Route 3
Iboxygaine
Reactant of Route 4
Iboxygaine
Reactant of Route 5
Iboxygaine
Reactant of Route 6
Iboxygaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.